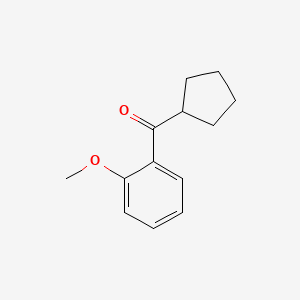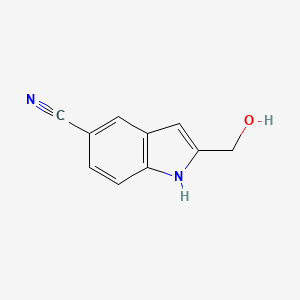
2-(hydroxymethyl)-1H-indole-5-carbonitrile
Vue d'ensemble
Description
“2-(hydroxymethyl)-1H-indole-5-carbonitrile” likely refers to a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “2-(hydroxymethyl)” part suggests a -CH2OH group attached to the second carbon of the indole ring, and the “5-carbonitrile” part suggests a -CN group attached to the fifth carbon of the indole ring .
Molecular Structure Analysis
The molecular structure would likely feature the indole ring as the core structure, with the hydroxymethyl and carbonitrile groups attached at the 2nd and 5th positions respectively. The exact structure and its properties would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of “2-(hydroxymethyl)-1H-indole-5-carbonitrile” would likely be influenced by the presence of the hydroxymethyl and carbonitrile groups. The hydroxymethyl group (-CH2OH) is a versatile functional group that can participate in a variety of reactions, including oxidation and reduction reactions, and various substitution and addition reactions . The carbonitrile group (-CN) is also quite reactive and can undergo reactions such as hydrolysis, reduction, and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(hydroxymethyl)-1H-indole-5-carbonitrile” would depend on the specific structure of the compound. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding capabilities, and the stability of the molecule .Mécanisme D'action
Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of “2-(hydroxymethyl)-1H-indole-5-carbonitrile”. If this compound has biological activity, the mechanism of action would depend on the specific biological target and the interactions between the compound and this target .
Safety and Hazards
Orientations Futures
The future directions for research on “2-(hydroxymethyl)-1H-indole-5-carbonitrile” would likely depend on the properties and potential applications of the compound. For example, if the compound shows promising biological activity, future research could focus on exploring its potential as a therapeutic agent .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-4,12-13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRWSFQRCHAVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544007 | |
| Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-1H-indole-5-carbonitrile | |
CAS RN |
104291-67-0 | |
| Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



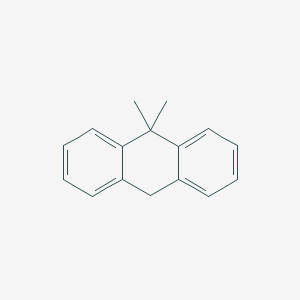



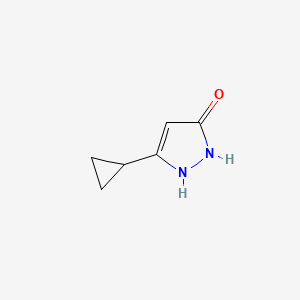



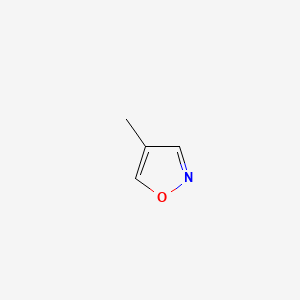

![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)
